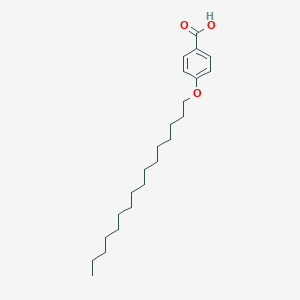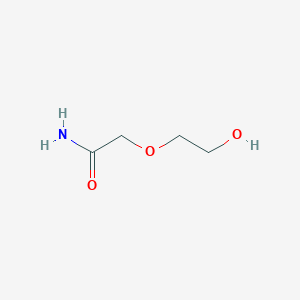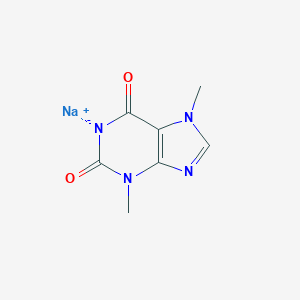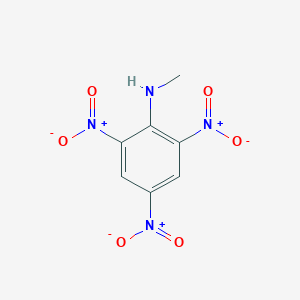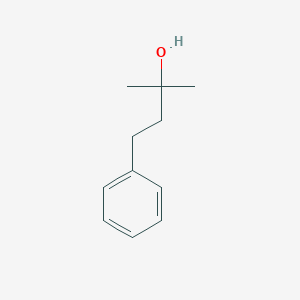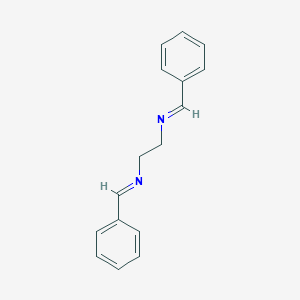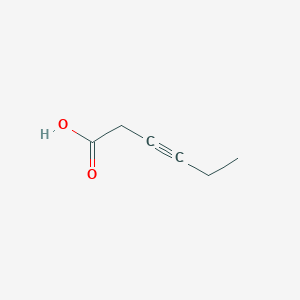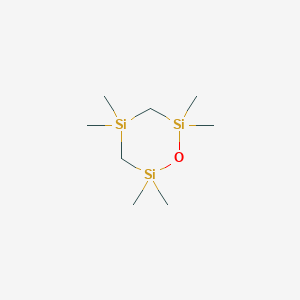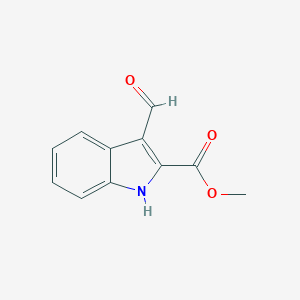![molecular formula C14H6N4 B093540 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile CAS No. 17239-69-9](/img/structure/B93540.png)
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile, also known as Methylene Blue (MB), is a heterocyclic aromatic chemical compound that has been used for various scientific research purposes. It is a well-known dye that has been used in a range of applications, including staining biological tissues, as well as in the treatment of methemoglobinemia. In recent years, MB has also been explored for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of MB is not fully understood, but it is thought to act by inhibiting the aggregation of amyloid-beta and tau proteins, as well as by reducing oxidative stress and inflammation in the brain. MB has also been shown to enhance mitochondrial function, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
MB has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to enhance mitochondrial function. It has also been shown to improve cognitive function in animal models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MB in lab experiments is its well-established safety profile. It has been used for decades as a dye and in the treatment of methemoglobinemia, and its toxicity is well understood. However, one limitation of using MB is its potential to interfere with other assays or experiments due to its ability to interact with proteins and other molecules.
Zukünftige Richtungen
There are several potential future directions for research on MB. One area of interest is its potential use in combination with other drugs or therapies for the treatment of neurodegenerative diseases. Another area of interest is the development of more targeted and specific derivatives of MB that may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of MB and its potential applications in other areas of medicine.
Synthesemethoden
MB can be synthesized using a variety of methods, including the reaction of N,N-dimethylaniline with benzaldehyde followed by oxidation with dichromate. Another method involves the reaction of N,N-dimethylaniline with malononitrile followed by oxidation with ferric chloride.
Wissenschaftliche Forschungsanwendungen
MB has been extensively studied for its potential use in treating neurodegenerative diseases. It has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta and tau proteins, which are implicated in the development of Alzheimer's disease. MB has also been shown to have antioxidant and anti-inflammatory properties, which may help to prevent or slow the progression of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
17239-69-9 |
|---|---|
Produktname |
2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile |
Molekularformel |
C14H6N4 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H6N4/c15-7-13(8-16)5-11-1-2-12(4-3-11)6-14(9-17)10-18/h1-6H |
InChI-Schlüssel |
GFHNYZLHHUFONA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N |
Andere CAS-Nummern |
17239-69-9 |
Synonyme |
2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



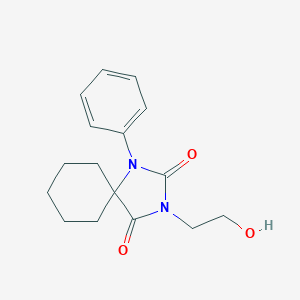
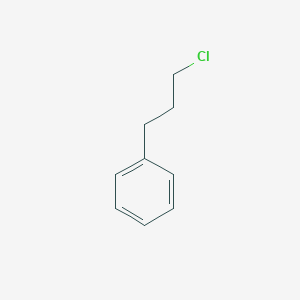
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
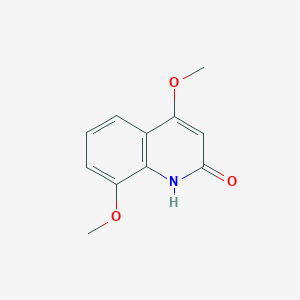
![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)
